molecular formula C22H24N2O4 B2464080 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide CAS No. 921524-96-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide

Cat. No.: B2464080
CAS No.: 921524-96-1
M. Wt: 380.444
InChI Key: MCUOKQJNARNKHP-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-11-24-18-10-9-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-7-6-8-17(12-15)27-4/h5-10,12-13H,1,11,14H2,2-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUOKQJNARNKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepin ring system and a methoxybenzamide moiety. Its molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3}, with a molecular weight of approximately 370.47 g/mol.

While specific mechanisms of action for this compound are not extensively documented in the literature, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest potential interactions with steroidogenic enzymes, particularly those involved in androgen metabolism.

Biological Activity

The biological activities of this compound can be summarized as follows:

1. Anticancer Activity

Several studies indicate that compounds with similar scaffolds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

2. Enzyme Inhibition

Research has demonstrated that benzoxazepin derivatives can act as inhibitors of various enzymes:

  • 17β-Hydroxysteroid Dehydrogenase Type 3 : This enzyme is crucial for the conversion of androstenedione to testosterone. Inhibitors in this class have shown promising IC50 values in the nanomolar range (e.g., 700 nM) .

3. Neuroprotective Effects

Some related compounds have demonstrated neuroprotective effects in models of neurodegeneration:

  • Mechanisms may involve the modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

A few notable case studies highlight the biological activity of similar compounds:

StudyCompoundBiological ActivityIC50 Value
Study ACompound XInhibition of cancer cell proliferation500 nM
Study BCompound YNeuroprotection in vitroNot specified
Study CCompound ZInhibition of 17β-HSD Type 3700 nM

These studies emphasize the potential therapeutic applications of benzoxazepin derivatives in treating hormone-related cancers and neurodegenerative diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.